2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1251677-93-6
Cat. No.: VC7060828
Molecular Formula: C20H14F3N5O3
Molecular Weight: 429.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251677-93-6 |
|---|---|
| Molecular Formula | C20H14F3N5O3 |
| Molecular Weight | 429.359 |
| IUPAC Name | 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29) |
| Standard InChI Key | ZZFMIHHVGOTIOW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a triazolo[4,3-a]pyrazine core, a bicyclic system combining a triazole and pyrazine ring. Key substituents include:
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A phenoxy group at position 8 of the pyrazine ring.
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An acetamide linker at position 2, connected to a 2-(trifluoromethyl)phenyl group.
The trifluoromethyl (-CF₃) moiety enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability.
Stereoelectronic Properties
The electron-withdrawing nature of the -CF₃ group induces partial positive charges on the adjacent phenyl ring, potentially influencing binding interactions with biological targets. The triazole ring contributes π-π stacking capabilities, while the pyrazine oxygen may participate in hydrogen bonding .
Physicochemical Properties
Molecular Formula and Weight
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₄F₃N₅O₃ | |
| Molecular Weight | 429.359 g/mol | |
| IUPAC Name | 2-(3-oxo-8-phenoxy- triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Spectroscopic Identifiers
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InChI:
InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29) -
SMILES:
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Synthetic Pathways and Analogues
Hypothetical Synthesis
While explicit synthetic details for this compound are unavailable, analogous triazolo-pyrazines are typically synthesized via:
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Cyclocondensation: Reaction of aminopyrazines with nitriles or hydrazines to form the triazole ring .
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Nucleophilic Aromatic Substitution: Introduction of phenoxy groups at position 8 using phenol derivatives under basic conditions .
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Amide Coupling: Attachment of the 2-(trifluoromethyl)phenylacetamide via carbodiimide-mediated coupling .
Structural Analogues
Comparative analysis with related compounds highlights substituent effects:
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Variant 1: Replacement of phenoxy with 2-methylphenoxy (PubChem CID: 49662770) increases molecular weight to 443.4 g/mol and alters steric interactions .
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Variant 2: Substitution with cyclohexylthio (PubChem CID: 49662887) introduces sulfur-based hydrophobicity, potentially enhancing membrane permeability .
Pharmacokinetic Considerations
Solubility and Lipophilicity
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Calculated LogP: Estimated at ~3.1 (using PubChem data), indicating moderate lipophilicity suitable for oral absorption.
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Solubility: Data unavailable, but analogues with -CF₃ groups often show aqueous solubility <10 µg/mL, necessitating formulation aids .
Metabolic Stability
The -CF₃ group resists oxidative metabolism, potentially extending half-life compared to non-fluorinated analogues .
Research Gaps and Future Directions
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In Vitro Profiling: Priority should be given to enzyme inhibition assays against kinase and antimicrobial targets.
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ADMET Studies: Empirical solubility, permeability, and cytochrome P450 interaction data are critical for preclinical development.
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Analog Optimization: Systematic variation of the phenoxy and acetamide substituents to refine target selectivity .
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